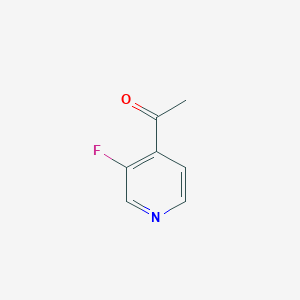

1-(3-Fluoropyridin-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPULDLJGJZUOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60520592 | |

| Record name | 1-(3-Fluoropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87674-21-3 | |

| Record name | 1-(3-Fluoro-4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87674-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluoropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluoropyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(3-Fluoropyridin-4-yl)ethanone: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(3-Fluoropyridin-4-yl)ethanone, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This document details the compound's properties, outlines a robust synthetic pathway, provides methodologies for its analytical characterization, and explores its application as a critical intermediate in the development of targeted therapies, with a particular focus on kinase inhibitors. The CAS Number for 1-(3-Fluoropyridin-4-yl)ethanone is 87674-21-3 [1][2].

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate potency and selectivity. The pyridine scaffold is a privileged structure, present in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The combination of these two features in molecules like 1-(3-Fluoropyridin-4-yl)ethanone creates a versatile building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide serves as a comprehensive resource for researchers leveraging this valuable compound in their drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe use in a laboratory setting.

Compound Properties

| Property | Value | Source(s) |

| CAS Number | 87674-21-3 | [1][2] |

| Molecular Formula | C₇H₆FNO | [1][2] |

| Molecular Weight | 139.13 g/mol | [1][2] |

| Appearance | Solid (predicted) | N/A |

| Purity | Typically ≥98% | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Safety and Handling

As with all laboratory chemicals, 1-(3-Fluoropyridin-4-yl)ethanone and its precursors should be handled with appropriate care.

-

General Handling : Use in a well-ventilated area. Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat[3][4][5][6].

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container[3][4][5][6]. Keep away from incompatible materials such as strong oxidizing agents.

-

Spill Management : In case of a spill, control all ignition sources. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ensure the cleanup area is well-ventilated[3][4][5][6].

-

First Aid :

-

In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes.

-

In case of skin contact : Wash off with soap and plenty of water.

-

If inhaled : Move the person into fresh air.

-

If swallowed : Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist[3][4][5][6].

-

Synthesis of 1-(3-Fluoropyridin-4-yl)ethanone

While multiple synthetic routes can be envisioned, a practical and scalable approach involves the acylation of a suitable 3-fluoropyridine precursor. A plausible method is the Grignard reaction, which is a powerful tool for C-C bond formation[7][8][9][10].

Proposed Synthetic Pathway: Grignard Reaction

This proposed two-step synthesis starts from the commercially available 3-fluoropyridine. The first step involves a directed ortho-metalation followed by iodination to install an iodine atom at the 4-position. The resulting 3-fluoro-4-iodopyridine is then subjected to a Grignard exchange followed by acylation.

Caption: Proposed two-step synthesis of 1-(3-Fluoropyridin-4-yl)ethanone.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Fluoro-4-iodopyridine

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

-

Add a solution of 3-fluoropyridine in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture for 2 hours to ensure complete deprotonation at the 4-position.

-

Add a solution of iodine in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-fluoro-4-iodopyridine.

Step 2: Synthesis of 1-(3-Fluoropyridin-4-yl)ethanone

-

To a solution of 3-fluoro-4-iodopyridine in anhydrous THF at -15 °C under a nitrogen atmosphere, add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) dropwise.

-

Stir the mixture at -15 °C for 1 hour to facilitate the iodine-magnesium exchange, forming the Grignard reagent.

-

Add acetyl chloride dropwise to the reaction mixture at -15 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3-Fluoropyridin-4-yl)ethanone.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis (Predicted Data)

The following spectral data are predicted based on the structure and analysis of similar compounds[11][12][13][14].

| Technique | Predicted Observations |

| ¹H NMR | δ (ppm): ~8.6-8.8 (m, 2H, pyridine H), ~7.5-7.7 (t, 1H, pyridine H), 2.6 (s, 3H, -COCH₃). |

| ¹³C NMR | δ (ppm): ~195-200 (C=O), ~160-165 (d, ¹JCF, C-F), ~150-155 (d, C-H), ~140-145 (d, C-H), ~120-125 (d, C-acetyl), ~25-30 (-CH₃). |

| Mass Spec (EI) | M⁺ at m/z = 139. Key fragments at m/z = 124 (M-CH₃)⁺ and m/z = 96 (M-COCH₃)⁺. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of 1-(3-Fluoropyridin-4-yl)ethanone.

Caption: A typical HPLC workflow for purity analysis.

HPLC Method Parameters (Typical):

-

Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Column Temperature : 30 °C.

This method should provide excellent separation and allow for accurate quantification of purity[15][16][17][18][19].

Applications in Drug Discovery

1-(3-Fluoropyridin-4-yl)ethanone is a valuable intermediate for synthesizing a range of pharmacologically active molecules, particularly kinase inhibitors. The 3-fluoro-4-acetylpyridine moiety can serve as a key fragment that interacts with the hinge region of protein kinases.

Case Study: Intermediate for JAK Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. Several approved and investigational JAK inhibitors feature a heterocyclic core. A patent for a JAK inhibitor describes a compound with a {1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl} structure, highlighting the utility of related fluorinated pyridine scaffolds in this therapeutic area[20]. The 3-fluoropyridin-4-yl moiety can be elaborated to form complex heterocyclic systems that are potent and selective kinase inhibitors[21][22].

Caption: A plausible synthetic route to a kinase inhibitor scaffold.

Conclusion

1-(3-Fluoropyridin-4-yl)ethanone (CAS: 87674-21-3) is a strategically important building block for drug discovery and development. Its fluorinated pyridine core offers a unique combination of properties that can lead to improved pharmacological profiles of drug candidates. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, methods for its analytical characterization, and its application in the synthesis of kinase inhibitors. As the demand for more effective and targeted therapies grows, the utility of such well-designed chemical intermediates will continue to be of paramount importance to the scientific community.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Modern Drug Discovery. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-(3-Fluoropyridin-4-yl)ethanone. Retrieved from [Link]

- (2025). The Role of 2-Acetyl-3-fluoropyridine in Modern Pharmaceutical Synthesis. Retrieved from a generic chemical supplier blog post.

- (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from a generic chemical supplier blog post.

- Fagnou, K., & Glorius, F. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.

- Mihon, M., et al. (2019). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [18F]NaF.

- Google Patents. (n.d.). EP4086245A1 - Processes for preparing intermediates for the synthesis of a jak inhibitor.

- Smole, M., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 86(15), 10183-10193.

-

Organic Chemistry Explained. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation [Video]. YouTube. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

- Krupp, E. M., & Feldmann, J. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Patel, K. D., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 127-134.

-

PubChem. (n.d.). Patent US-12227498-B2: Heterocyclic amine derivative and pharmaceutical composition comprising same. Retrieved from [Link]

- Jones, C. D., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Molecules, 23(11), 2956.

- Wang, T., et al. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 153-156.

- Jiao, P., et al. (2022). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters, 24(33), 6142–6147.

- Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029.

- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.

-

Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.

- Google Patents. (n.d.). EP0654471B1 - Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and process for preparing the same.

- Applegate, G. A., et al. (2022). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.

-

PubChem. (n.d.). Patent US-12364700-B2: Medical use of pharmaceutical combination or composition. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Google Patents. (n.d.). WO2021037702A1 - Pharmaceutical combination of a specific thienopyridone derivative with an fxr agonist for the treatment of liver diseases.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-(3-Fluoropyridin-4-yl)ethanone - CAS:87674-21-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. synerzine.com [synerzine.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. carlroth.com [carlroth.com]

- 7. leah4sci.com [leah4sci.com]

- 8. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aroonchande.com [aroonchande.com]

- 10. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 13. rsc.org [rsc.org]

- 14. 4-Acetylpyridine(1122-54-9) 1H NMR [m.chemicalbook.com]

- 15. helixchrom.com [helixchrom.com]

- 16. researchgate.net [researchgate.net]

- 17. Heterocyclic amine derivative and pharmaceutical composition comprising same - Patent US-12227498-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 19. EP0654471B1 - Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and process for preparing the same - Google Patents [patents.google.com]

- 20. EP4086245A1 - Processes for preparing intermediates for the synthesis of a jak inhibitor - Google Patents [patents.google.com]

- 21. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Enigmatic Core: A Technical Guide to 4-Acetyl-3-Fluoropyridine for the Research Scientist

Introduction: Unveiling a Scaffold of Potential in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug design. The pyridine ring, a ubiquitous motif in a vast array of pharmaceuticals, undergoes a significant transformation in its physicochemical and pharmacological properties upon fluorination. This guide delves into the technical intricacies of a lesser-explored yet highly promising derivative: 4-acetyl-3-fluoropyridine. While not as extensively characterized as some of its isomers, its unique substitution pattern presents a compelling case for its exploration as a versatile building block in the synthesis of novel therapeutic agents. The electron-withdrawing nature of the fluorine atom at the 3-position, coupled with the reactive acetyl handle at the 4-position, creates a unique electronic and steric environment, offering multiple avenues for synthetic diversification and the potential for enhanced biological activity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, properties, reactivity, and potential applications, thereby empowering the scientific community to unlock the full potential of this intriguing molecule.

Physicochemical Properties: A Comparative Overview

Direct experimental data for 4-acetyl-3-fluoropyridine is not extensively available in the public domain. However, by drawing comparisons with structurally related and well-characterized analogs such as 4-acetylpyridine and various fluoropyridines, we can extrapolate a set of predicted properties. This comparative approach provides a solid foundation for experimental design and handling protocols.

| Property | 4-Acetylpyridine[1] | 3-Fluoropyridine | 4-Acetyl-3-fluoropyridine (Predicted) |

| Molecular Formula | C₇H₇NO | C₅H₄FN | C₇H₆FNO |

| Molecular Weight | 121.14 g/mol | 97.09 g/mol | 139.13 g/mol |

| Appearance | Dark amber liquid | Colorless to light yellow liquid | Colorless to pale yellow liquid/low melting solid |

| Boiling Point | 212 °C | 106-108 °C | Estimated > 200 °C |

| Melting Point | 13-16 °C | -40 °C | Estimated 20-40 °C |

| Solubility | Soluble in water and organic solvents | Soluble in organic solvents | Predicted to be soluble in common organic solvents |

| pKa | ~3.5 | ~2.98 | Predicted to be lower than 4-acetylpyridine due to the electron-withdrawing fluorine |

Synthesis of 4-Acetyl-3-Fluoropyridine: Navigating the Synthetic Challenge

The synthesis of 4-acetyl-3-fluoropyridine is not a trivial undertaking, primarily due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[2][3] However, several plausible synthetic strategies can be envisioned, leveraging modern synthetic methodologies.

Proposed Synthetic Pathway: From 3-Fluoropyridine

A viable and logical approach to the synthesis of 4-acetyl-3-fluoropyridine commences with the commercially available 3-fluoropyridine. This strategy involves a directed ortho-metalation followed by acylation.

Caption: Proposed synthesis of 4-acetyl-3-fluoropyridine via directed ortho-metalation of 3-fluoropyridine.

Experimental Protocol: Directed Ortho-Metalation and Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Base Addition: A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the reaction flask while maintaining the temperature at -78 °C.

-

Substrate Addition: A solution of 3-fluoropyridine in anhydrous THF is added dropwise to the LDA solution. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation at the C4 position, directed by the fluorine atom.

-

Acylation: An acylating agent, such as N,N-dimethylacetamide, is added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-acetyl-3-fluoropyridine.

Causality Behind Experimental Choices:

-

LDA as a Base: LDA is a strong, non-nucleophilic base, ideal for deprotonation without competing nucleophilic addition to the pyridine ring.

-

Low Temperature (-78 °C): The low temperature is crucial to prevent side reactions and ensure the kinetic stability of the lithiated intermediate.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents are highly reactive towards water.

-

N,N-dimethylacetamide as Acylating Agent: This is a milder and often more effective acylating agent for sensitive substrates compared to highly reactive acyl chlorides in this context.

Spectroscopic Characterization: The Fingerprint of a Molecule

Predicted Spectroscopic Data:

| Technique | Predicted Chemical Shifts (δ) and Couplings (J) |

| ¹H NMR | - CH₃: Singlet, ~2.6 ppm. - H-2: Doublet of doublets, ~8.7 ppm, with coupling to H-6 and fluorine. - H-5: Doublet of doublets, ~7.5 ppm, with coupling to H-6 and fluorine. - H-6: Doublet, ~8.8 ppm, with coupling to H-5. |

| ¹³C NMR | - C=O: ~195 ppm. - CH₃: ~26 ppm. - C-2, C-5, C-6: Aromatic region, with C-F and C-C couplings. - C-3 (bearing F): Large C-F coupling constant. - C-4 (bearing acetyl): Shift influenced by the acetyl group. |

| ¹⁹F NMR | A single resonance, with coupling to H-2 and H-5. |

| IR (cm⁻¹) | - C=O stretch: ~1700 cm⁻¹. - Aromatic C=C and C=N stretches: ~1600-1400 cm⁻¹. - C-F stretch: ~1200-1000 cm⁻¹. |

Reactivity and Synthetic Utility: A Hub for Molecular Elaboration

The reactivity of 4-acetyl-3-fluoropyridine is dictated by the interplay of its functional groups. The electron-withdrawing fluorine atom deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions. The acetyl group offers a versatile handle for a wide range of chemical transformations.

Caption: Key reactivity pathways of 4-acetyl-3-fluoropyridine.

Key Reaction Classes:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, while not an exceptional leaving group in all contexts, can be displaced by strong nucleophiles under forcing conditions. More likely, the electron-deficient ring is activated for nucleophilic attack at positions ortho and para to the nitrogen, with the fluorine further modulating this reactivity.

-

Reactions of the Acetyl Group:

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride.

-

Oxidation: The methyl ketone can undergo the haloform reaction to yield the corresponding carboxylic acid.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in various condensation reactions, such as aldol and Knoevenagel condensations, allowing for the extension of the carbon skeleton.

-

Applications in Drug Discovery and Beyond: A Scaffold for Innovation

The incorporation of a 3-fluoropyridine motif is a validated strategy in medicinal chemistry, often leading to improved metabolic stability and binding affinity.[4] The 4-acetyl group provides a convenient point of attachment for building more complex molecules.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of 4-acetyl-3-fluoropyridine could be exploited to target the ATP-binding site of various kinases.

-

Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity and pKa can be advantageous for designing drugs that need to cross the blood-brain barrier.

-

Antimicrobial Agents: Pyridine derivatives have shown a broad spectrum of antimicrobial activities, and this scaffold could serve as a starting point for the development of new anti-infective agents.[5][6]

Safety and Handling: A Prudent Approach to Research

As with any laboratory chemical, proper safety precautions are paramount when handling 4-acetyl-3-fluoropyridine. While specific toxicity data is unavailable, it should be handled as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: Charting a Course for Future Discovery

4-Acetyl-3-fluoropyridine stands as a molecule of significant untapped potential. While its detailed characterization is still emerging, the foundational principles of organic and medicinal chemistry provide a clear roadmap for its synthesis, manipulation, and application. This guide has aimed to provide a comprehensive, technically grounded perspective to empower researchers to explore the rich chemical space that this scaffold offers. As the quest for novel and more effective therapeutics continues, it is often the exploration of such less-trodden molecular paths that leads to the most significant breakthroughs.

References

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.

-

IP Indexing. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. IP Indexing. Retrieved from [Link]

-

Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Retrieved from [Link]

-

MDPI. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

-

NROChemistry. (n.d.). Friedel-Crafts Reactions. NROChemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. YouTube. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Retrieved from [Link]

-

YouTube. (2019, January 3). Friedel-Crafts acylation. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of 2-, 3-, and 4-acetylpyridine substituted ruthenium(II) bis(bipyridine) complexes: Substituent effect on the electronic structure, spectra, and photochemistry of the complex. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2024, February). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Retrieved from [Link]

-

SciELO. (n.d.). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of fluoropyridine compounds. Google Patents.

-

ResearchGate. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2015, September 29). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

-

SciSpace. (n.d.). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciSpace. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2024, February). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to 1-(3-Fluoropyridin-4-yl)ethanone: Synthesis, Characterization, and Application

Abstract: This document provides an in-depth technical examination of 1-(3-Fluoropyridin-4-yl)ethanone, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. We will move beyond a simple data sheet to offer a comprehensive guide covering its fundamental physicochemical properties, with a core focus on its molecular weight, a detailed, rationalized synthetic protocol, and robust, self-validating analytical methods for structural confirmation and purity assessment. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded understanding of this valuable reagent.

Core Physicochemical Properties

1-(3-Fluoropyridin-4-yl)ethanone is a substituted pyridinyl ketone. The introduction of a fluorine atom onto the pyridine ring significantly modulates the electronic properties of the molecule, often enhancing metabolic stability or influencing binding interactions in a biological context. Its precise molecular characteristics are foundational to its use in stoichiometric calculations for synthesis and for accurate interpretation of analytical data.

The definitive properties of this compound are summarized below. The molecular weight is a calculated value based on the atomic weights of its constituent atoms and is crucial for all laboratory manipulations involving molar quantities.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO | [1][2][3] |

| Molecular Weight | 139.13 g/mol | [1][2][3][4] |

| CAS Number | 87674-21-3 | [1][2][3] |

| Common Synonyms | 4-Acetyl-3-fluoropyridine, Ethanone, 1-(3-fluoro-4-pyridinyl)- | [2] |

| Typical Purity | ≥97% | [2] |

| Recommended Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis and Purification Workflow

The synthesis of fluorinated heterocycles requires careful consideration of reaction conditions to achieve high yield and purity. The following protocol describes a plausible and robust method for the preparation of 1-(3-Fluoropyridin-4-yl)ethanone. The logic behind the chosen methodology is to provide a reliable route that can be implemented in a standard synthetic chemistry laboratory.

Overall Synthesis and Analysis Workflow

Caption: High-level workflow from synthesis to analytical validation.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol employs a Stille cross-coupling reaction, a reliable method for forming carbon-carbon bonds.

Step 1: Reagent Preparation and Reaction Setup

-

To an oven-dried 100 mL Schlenk flask, add 3-fluoro-4-iodopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and a magnetic stir bar.

-

Seal the flask with a rubber septum and purge with dry nitrogen or argon for 15 minutes. This is a critical step as organotin reagents and the palladium catalyst are sensitive to oxygen.[5]

-

Through the septum, add 30 mL of anhydrous toluene via syringe.

-

Add acetyltributylstannane (1.2 eq) via syringe. The slight excess of the tin reagent ensures the complete consumption of the more valuable iodopyridine starting material.

-

Stir the resulting mixture at 90°C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS analysis until the starting iodide is consumed (typically 8-12 hours).

Step 2: Reaction Workup and Extraction

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour.

-

Scientist's Note: The KF solution reacts with the tributyltin chloride byproduct to form insoluble tributyltin fluoride, which can be removed by filtration, greatly simplifying purification.

-

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 20 mL).

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Purify the crude residue by flash column chromatography on silica gel.[5]

-

Use a gradient elution system, typically starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity to 80:20 hexane:ethyl acetate.

-

Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent in vacuo to yield 1-(3-Fluoropyridin-4-yl)ethanone as a pure solid or oil.

Structural Elucidation and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed. This process is a self-validating system where orthogonal analytical techniques—NMR, Mass Spectrometry, and HPLC—provide complementary data to build a complete and trustworthy profile of the final product.

Analytical Validation Workflow

Sources

- 1. 1-(3-Fluoropyridin-4-yl)ethanone - Lead Sciences [lead-sciences.com]

- 2. 1-(3-Fluoropyridin-4-yl)ethanone - CAS:87674-21-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 1-(2-fluoropyridin-3-yl)ethanone 95% | CAS: 79574-70-2 | AChemBlock [achemblock.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of 1-(3-Fluoropyridin-4-yl)ethanone

Introduction

1-(3-Fluoropyridin-4-yl)ethanone, a fluorinated pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules, making a thorough understanding of its physicochemical properties essential for its application in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical properties of 1-(3-Fluoropyridin-4-yl)ethanone and presents detailed, field-proven experimental protocols for the determination of key physical and spectral characteristics. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of this compound.

Compound Identification and General Properties

1-(3-Fluoropyridin-4-yl)ethanone is identified by the following key parameters:

| Property | Value | Source |

| Chemical Name | 1-(3-Fluoropyridin-4-yl)ethanone | [1][2] |

| Synonyms | 4-Acetyl-3-fluoropyridine, 1-(3-fluoro-4-pyridinyl)-ethanone | [1][2] |

| CAS Number | 87674-21-3 | [1][2] |

| Molecular Formula | C₇H₆FNO | [1][2] |

| Molecular Weight | 139.13 g/mol | [1][2] |

| Physical Form | Liquid (at room temperature) | |

| Purity (Typical) | ≥98% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

The structure of 1-(3-Fluoropyridin-4-yl)ethanone, featuring a pyridine ring substituted with a fluorine atom and an acetyl group, is depicted below.

Caption: Molecular Structure of 1-(3-Fluoropyridin-4-yl)ethanone.

Thermal Properties: Melting and Boiling Point Determination

Precise knowledge of a compound's melting and boiling points is critical for its purification, handling, and storage. As a liquid at room temperature, the boiling point is a key characteristic, while the melting point is relevant for understanding its behavior at sub-ambient temperatures.

Boiling Point Determination (Micro Method)

Given that research quantities of novel compounds are often limited, a micro boiling point determination method is highly advantageous.[3][4][5] This technique requires only a small sample volume and provides a reliable measurement.

-

Apparatus Assembly:

-

Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place approximately 0.5 mL of 1-(3-Fluoropyridin-4-yl)ethanone into the test tube.

-

Invert a sealed-end capillary tube and place it, open-end down, into the liquid in the test tube.

-

Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the sidearm.[5]

-

-

Heating and Observation:

-

Gently heat the sidearm of the Thiele tube with a micro-burner or a hot plate to achieve a steady temperature increase of 5-10°C per minute.[3]

-

As the liquid heats, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

-

Measurement:

Caption: Workflow for Micro Boiling Point Determination.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Should the compound solidify at lower temperatures, Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and enthalpy of fusion. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8]

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 1-(3-Fluoropyridin-4-yl)ethanone into an aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization during the analysis.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -20°C).

-

Heat the sample at a constant rate, typically 2-10°C/min, under a nitrogen purge (50 mL/min).[6]

-

Record the heat flow as a function of temperature up to a point well above the expected melting transition.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

-

The enthalpy of fusion (ΔHfus) is calculated from the integrated area of the melting peak.

-

Solubility Profile

Understanding the solubility of 1-(3-Fluoropyridin-4-yl)ethanone in various solvents is crucial for its use in synthesis, purification, and formulation. A standard approach for determining solubility is the shake-flask method.[9][10][11]

Experimental Protocol (Shake-Flask Method):

-

Preparation of Supersaturated Solutions:

-

In separate vials, add an excess amount of 1-(3-Fluoropyridin-4-yl)ethanone to a known volume of each test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

The presence of undissolved solid or a separate liquid phase indicates that a supersaturated solution has been formed.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the solutions to stand undisturbed for any undissolved material to settle.

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[12]

-

-

Solubility Calculation:

-

The determined concentration represents the equilibrium solubility of 1-(3-Fluoropyridin-4-yl)ethanone in the respective solvent at the specified temperature.

-

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation and is a critical component of quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra are essential for the characterization of 1-(3-Fluoropyridin-4-yl)ethanone.

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[13][14]

-

For ¹³C NMR, a higher concentration (50-100 mg) is typically required.[14]

-

Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire the spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

-

While experimental spectra are the gold standard, predicted chemical shifts can provide a useful reference.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group. The fluorine atom will induce characteristic splitting patterns (coupling) in the adjacent proton signals.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon will appear at the downfield end of the spectrum. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-(3-Fluoropyridin-4-yl)ethanone, the key vibrational modes are the C=O stretch of the ketone and the C-F stretch.

-

Sample Preparation:

-

Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.[17]

-

A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted.

-

-

C=O Stretch (Ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band typically appears in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[12][18]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[12]

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) and a temperature program that effectively separates the analyte from any impurities.

-

-

MS Detection:

-

The eluent from the GC is directed into the mass spectrometer.

-

Acquire mass spectra using Electron Ionization (EI) at 70 eV.

-

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 139.13) should be observed.

-

Fragmentation Pattern: Characteristic fragments would include the loss of a methyl group ([M-15]⁺) and the formation of the acylium ion ([M-CH₃]⁺).

Safety and Handling

Based on available safety data sheets for 1-(3-Fluoropyridin-4-yl)ethanone and related compounds, the following handling precautions are recommended.[4][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This technical guide has outlined the key physical properties of 1-(3-Fluoropyridin-4-yl)ethanone and provided detailed, authoritative protocols for their experimental determination. By following these methodologies, researchers can obtain reliable and accurate data, ensuring the quality and consistency of this important chemical intermediate in their research and development endeavors. The combination of established identification parameters with robust analytical procedures provides a comprehensive framework for the characterization of this and similar novel compounds.

References

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved January 11, 2026, from [Link]

-

Boiling Point Determination. (n.d.). University of Toronto Scarborough. Retrieved January 11, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Missouri-St. Louis. Retrieved January 11, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved January 11, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 11, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 11, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Bruker. Retrieved January 11, 2026, from [Link]

-

1-(3-Fluoropyridin-4-yl)ethanone. (n.d.). Lead Sciences. Retrieved January 11, 2026, from [Link]

-

Determination of Boiling Points. (n.d.). University of Colorado Boulder. Retrieved January 11, 2026, from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 11, 2026, from [Link]

-

Video: Boiling Points - Prep. (2020, March 26). JoVE. Retrieved January 11, 2026, from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Toxicology Program. Retrieved January 11, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved January 11, 2026, from [Link]

-

How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate. Retrieved January 11, 2026, from [Link]

- Method for determining solubility of a chemical compound. (2005). Google Patents.

-

Solubility Lab. (2021, September 11). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2006). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2006). SciELO. Retrieved January 11, 2026, from [Link]

-

Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (2014). LCGC International. Retrieved January 11, 2026, from [Link]

-

1-(3-fluoropiridin-4-il)etanona. (n.d.). Capot Chemical. Retrieved January 11, 2026, from [Link]

-

1-(3-Fluoropyridin-4-Yl)Ethanone. (n.d.). Titan Scientific. Retrieved January 11, 2026, from [Link]

-

DSC Studies on Organic Melting Temperature Standards. (1993). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). SGS INSTITUT FRESENIUS. Retrieved January 11, 2026, from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). University of Southern Mississippi. Retrieved January 11, 2026, from [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes. Retrieved January 11, 2026, from [Link]

-

Predict all NMR spectra. (n.d.). NMRDB.org. Retrieved January 11, 2026, from [Link]

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved January 11, 2026, from [Link]

-

nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2. Retrieved January 11, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

Sources

- 1. 1-(3-Fluoropyridin-4-yl)ethanone - Lead Sciences [lead-sciences.com]

- 2. 1-(3-Fluoropyridin-4-yl)ethanone - CAS:87674-21-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. chymist.com [chymist.com]

- 4. phillysim.org [phillysim.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scielo.br [scielo.br]

- 7. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. organomation.com [organomation.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. moglen.law.columbia.edu [moglen.law.columbia.edu]

An In-Depth Technical Guide to Determining the Aqueous Solubility of Novel Pharmaceutical Compounds: A Case Study of 1-(3-Fluoropyridin-4-yl)ethanone

Abstract

The aqueous solubility of a compound is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is a key determinant of its developability as a therapeutic agent.[1][2] For novel compounds such as 1-(3-Fluoropyridin-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry, understanding its solubility is paramount for advancing its preclinical evaluation. This guide provides a comprehensive framework for the experimental determination of both kinetic and thermodynamic aqueous solubility. We will delve into the theoretical underpinnings of each method, present detailed, field-proven protocols, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction: The Imperative of Solubility in Drug Discovery

In the journey of a drug from discovery to clinical application, few properties are as fundamental as its aqueous solubility. Poor solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, insufficient bioavailability for in vivo studies, and significant hurdles in formulation development.[1][3] Consequently, the early and accurate determination of a compound's solubility is a cornerstone of modern drug discovery, enabling informed decisions in lead optimization and candidate selection.[3][4]

1-(3-Fluoropyridin-4-yl)ethanone (CAS: 87674-21-3) is a pyridine derivative with structural motifs that are of interest in the synthesis of biologically active molecules.[5][6][7] As a novel compound, its physicochemical properties, including solubility, are not yet extensively documented in public literature. This guide will therefore use 1-(3-Fluoropyridin-4-yl)ethanone as a practical case study to illustrate the methodologies for comprehensive solubility profiling.

We will explore the two primary types of solubility measurements:

-

Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[3][4][8] It is a high-throughput method well-suited for the rapid screening of large numbers of compounds in early discovery phases.[9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[1][10][11] It is a more time- and resource-intensive measurement, but provides the definitive solubility value crucial for later-stage development and formulation.[1][11]

Physicochemical Properties of 1-(3-Fluoropyridin-4-yl)ethanone

Before embarking on experimental solubility determination, it is instructive to consider the known physicochemical properties of the compound, as these will influence its behavior in aqueous media.

| Property | Value | Source |

| Molecular Formula | C7H6FNO | [5][6][7] |

| Molecular Weight | 139.13 g/mol | [5][6][7] |

| CAS Number | 87674-21-3 | [5][6] |

The presence of a fluorine atom and a pyridine ring introduces polarity and the potential for hydrogen bonding, which will play a significant role in the compound's interaction with water and other solvents.

Experimental Determination of Kinetic Solubility

Kinetic solubility is often the first-line assessment for newly synthesized compounds due to its speed and low sample consumption.[3][9] The most common methods are nephelometry and a UV-based assay following filtration.[4][8]

Principle of Kinetic Solubility Measurement

A concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer.[3][9] If the resulting concentration exceeds the kinetic solubility limit, the compound will precipitate out of solution. The concentration of the dissolved compound is then measured.

Experimental Workflow for Kinetic Solubility

The following diagram illustrates the general workflow for determining kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-Fluoropyridin-4-yl)ethanone in 100% DMSO.[8]

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well plate.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.[3]

-

Measurement: Measure the light scattering of the solutions in each well using a nephelometer.[2][8] The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility provides the most accurate measure of a compound's solubility and is crucial for preclinical development.[1][4][11] The "gold standard" for this measurement is the shake-flask method.[12]

Principle of Thermodynamic Solubility Measurement

An excess amount of the solid compound is suspended in a solvent and agitated until the concentration of the dissolved compound reaches equilibrium with the undissolved solid.[1][11] This process can take 24 hours or longer.[3][11]

Experimental Workflow for Thermodynamic Solubility

The following diagram outlines the steps involved in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method with HPLC-UV Quantification

-

Sample Preparation: Add an excess of solid 1-(3-Fluoropyridin-4-yl)ethanone (approximately 1-2 mg) to a glass vial.

-

Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker incubating at 25°C for 24 hours to reach equilibrium.[11]

-

Phase Separation: After incubation, filter the suspension through a 0.45 µm syringe filter to remove any undissolved solid.[13]

-

Quantification: Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared from a stock solution of known concentration in the mobile phase should be used for accurate quantification.[13]

Data Interpretation and Reporting

The results from the solubility assays should be reported in standard units, typically µg/mL or µM. A general guide for interpreting solubility data in a drug discovery context is provided below.

| Solubility (µg/mL) | Classification | Implications for Drug Development |

| > 200 | High | Favorable for oral absorption and formulation. |

| 60 - 200 | Moderate | May require some formulation strategies. A good target for many oral drug candidates.[4] |

| 20 - 60 | Low | Likely to have absorption limitations. May require enabling formulations. |

| < 20 | Poor | Significant challenges for oral delivery. May necessitate alternative delivery routes or extensive formulation work. |

Conclusion

The determination of aqueous solubility is an indispensable component of the characterization of any new chemical entity, including 1-(3-Fluoropyridin-4-yl)ethanone. By employing a strategic combination of high-throughput kinetic assays in the early stages of discovery and more definitive thermodynamic measurements for lead candidates, researchers can build a comprehensive understanding of a compound's biopharmaceutical properties. The protocols and workflows detailed in this guide provide a robust framework for obtaining reliable and reproducible solubility data, thereby enabling more informed and successful drug development programs.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

National Center for Biotechnology Information. In vitro solubility assays in drug discovery. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

National Center for Biotechnology Information. 1-(2,6-Dichloro-3-fluoropyridin-4-yl)ethanone. [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

Lead Sciences. 1-(3-Fluoropyridin-4-yl)ethanone. [Link]

-

National Center for Biotechnology Information. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[3][8]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Modern Drug Discovery. [Link]

-

ChemUniverse. 1-(3-FLUOROPYRIDIN-4-YL)ETHANONE. [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. rheolution.com [rheolution.com]

- 3. enamine.net [enamine.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(3-Fluoropyridin-4-yl)ethanone - Lead Sciences [lead-sciences.com]

- 6. 1-(3-Fluoropyridin-4-yl)ethanone - CAS:87674-21-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to 1-(3-Fluoropyridin-4-yl)ethanone: A Key Building Block in Covalent Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluoropyridin-4-yl)ethanone is a fluorinated heterocyclic ketone that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the fluorine atom and the pyridine ring, make it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its nomenclature, chemical properties, synthesis considerations, and, most notably, its application as a cysteine-reactive fragment in the discovery of novel antibiotics.

Nomenclature and Identifiers

Precise identification of chemical compounds is critical for researchers. 1-(3-Fluoropyridin-4-yl)ethanone is known by several alternative names and is cataloged under various identifiers.

| Identifier Type | Value |

| Primary Name | 1-(3-Fluoropyridin-4-yl)ethanone |

| Synonyms | 4-ACETYL-3-FLUOROPYRIDINE[1], 3-Fluoro-4-acetylpyridine[1], Ethanone, 1-(3-fluoro-4-pyridinyl)-[1] |

| CAS Number | 87674-21-3[1][2][3] |

| Molecular Formula | C7H6FNO[1][2][3] |

| Molecular Weight | 139.13 g/mol [1][3] |

| MDL Number | MFCD07375077[3] |

Physicochemical Properties and Synthesis

Properties

While detailed experimental data for this specific compound is not extensively published in peer-reviewed literature, its properties can be inferred from related structures and information from chemical suppliers. It is expected to be a solid at room temperature and soluble in common organic solvents. The presence of the fluorine atom significantly influences the electronic character of the pyridine ring, enhancing its potential for specific chemical interactions.

Synthesis Considerations

One common approach to synthesizing aryl ketones is through Friedel-Crafts acylation. However, the electron-deficient nature of the pyridine ring makes it less reactive towards traditional Friedel-Crafts conditions. More modern approaches often involve cross-coupling reactions or the use of organometallic reagents.

A potential synthetic workflow could involve the following conceptual steps:

Caption: Conceptual synthesis workflow for 1-(3-Fluoropyridin-4-yl)ethanone.

This process would likely begin with a commercially available substituted pyridine, such as 3-fluoropyridine. A key step would be the selective functionalization at the 4-position. This could potentially be achieved through directed ortho metalation, followed by quenching with an acetylating agent, or through a halogenation-metal exchange sequence followed by acylation. The choice of reagents and reaction conditions would be critical to control regioselectivity and achieve a good yield.

Application in Drug Discovery: A Covalent Antibiotic Hit

The true potential of 1-(3-Fluoropyridin-4-yl)ethanone has been highlighted in the field of antibiotic discovery. In a study aimed at identifying new antibiotic targets, this compound was part of a library of cysteine-reactive, fragment-like compounds screened for antibacterial activity.[4]

The study revealed that 1-(3-Fluoropyridin-4-yl)ethanone acts as an antibacterial agent through covalent modification of essential bacterial enzymes. Specifically, it was found to covalently modify Cys112 of FabH and Cys273 of MiaA, leading to inhibition of bacterial growth, reduced stress resistance, and decreased virulence.[4] FabH is a key enzyme in fatty acid biosynthesis, a crucial pathway for bacterial survival.

This mechanism of action is a prime example of targeted covalent inhibition, a powerful strategy in modern drug design. The electrophilic nature of the acetyl group, likely enhanced by the electron-withdrawing effect of the 3-fluoropyridine ring, facilitates the covalent reaction with the nucleophilic cysteine residues in the active sites of the target enzymes.

Caption: Covalent inhibition of bacterial enzymes by 1-(3-Fluoropyridin-4-yl)ethanone.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling 1-(3-Fluoropyridin-4-yl)ethanone. Based on safety data sheets for this compound and structurally related chemicals, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] An inert atmosphere is recommended for long-term storage.[2] Keep away from open flames, hot surfaces, and sources of ignition.[5][8]

-

First Aid: In case of contact with skin, wash off immediately with plenty of water.[5] If in eyes, rinse cautiously with water for several minutes.[6][7] If inhaled, move the person to fresh air.[7][8]

Conclusion

1-(3-Fluoropyridin-4-yl)ethanone is more than just a chemical with multiple names. It is a key research tool with demonstrated potential in the challenging field of antibiotic discovery. Its utility as a covalent inhibitor highlights the importance of exploring diverse chemical spaces for novel therapeutic agents. For medicinal chemists and drug development professionals, this compound represents a valuable starting point for fragment-based drug design and the development of next-generation covalent therapeutics. Understanding its properties, synthesis, and biological applications is crucial for leveraging its full potential in the ongoing search for new medicines.

References

-

Jin, Y., Jana, S., Abbasov, M. E., & Lin, H. (n.d.). Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. NIH. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-(3-Fluoropyridin-4-yl)ethanone. Retrieved from [Link]

-

ChemUniverse. (n.d.). 1-(3-FLUOROPYRIDIN-4-YL)ETHANONE [P71303]. Retrieved from [Link]

Sources

- 1. 1-(3-Fluoropyridin-4-yl)ethanone - CAS:87674-21-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1-(3-Fluoropyridin-4-yl)ethanone - Lead Sciences [lead-sciences.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.fr [fishersci.fr]

- 6. aksci.com [aksci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(3-Fluoropyridin-4-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluoropyridin-4-yl)ethanone, a key fluorinated pyridine building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the physicochemical properties of the molecule, making it a valuable synthon for the development of novel therapeutic agents. This document details the compound's properties, provides a detailed, field-proven synthetic protocol, and offers an in-depth analysis of its predicted spectroscopic characteristics. Furthermore, it explores the diverse applications of this scaffold in drug discovery, supported by insights into its role in the synthesis of biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated heterocycles in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated heterocyclic compounds have become indispensable scaffolds in contemporary drug discovery, with approximately 25% of all pharmaceuticals on the market containing at least one fluorine atom[1]. The unique properties of fluorine, including its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets[2].

Among the myriad of fluorinated heterocycles, fluorinated pyridines hold a prominent position due to their prevalence in a wide array of approved drugs[2]. 1-(3-Fluoropyridin-4-yl)ethanone (also known as 4-acetyl-3-fluoropyridine) is a versatile building block that combines the key pharmacophoric features of a pyridine ring, a ketone functional group, and a strategically placed fluorine atom. This unique combination of functionalities provides multiple avenues for synthetic elaboration, making it a valuable starting material for the synthesis of complex molecular architectures with potential therapeutic applications.

This guide will serve as a technical resource for scientists, providing detailed information on the synthesis, characterization, and application of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(3-Fluoropyridin-4-yl)ethanone is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | 1-(3-Fluoropyridin-4-yl)ethanone | N/A |

| Synonyms | 4-Acetyl-3-fluoropyridine, Ethanone, 1-(3-fluoro-4-pyridinyl)- | [3] |

| CAS Number | 87674-21-3 | [1] |

| Molecular Formula | C₇H₆FNO | [1] |

| Molecular Weight | 139.13 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Purity | Commercially available up to 98% | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis of 1-(3-Fluoropyridin-4-yl)ethanone

While several synthetic routes to substituted pyridines exist, a highly effective and commonly employed method for the synthesis of 1-(3-Fluoropyridin-4-yl)ethanone involves the Grignard reaction with a suitable nitrile precursor, 3-fluoropyridine-4-carbonitrile. This approach offers a direct and reliable means to introduce the acetyl group at the 4-position of the fluorinated pyridine ring.

Rationale for Synthetic Strategy

The choice of a Grignard reaction on a nitrile is based on several key advantages:

-

High Reactivity: Grignard reagents are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group.

-

Versatility: This method allows for the introduction of a wide variety of alkyl or aryl groups, in this case, a methyl group to form the desired ethanone.

-

Control: The reaction typically proceeds in a controlled manner, and the intermediate imine can be readily hydrolyzed to the ketone.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(3-Fluoropyridin-4-yl)ethanone.

Detailed Experimental Protocol

Step 1: Preparation of Methylmagnesium Halide (Grignard Reagent)

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-